

# physical and chemical properties of 2'-Deoxy-2'fluoro-4-thiouridine

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoro-4-thiouridine

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# 2'-Deoxy-2'-fluoro-4-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**2'-Deoxy-2'-fluoro-4-thiouridine** is a synthetic pyrimidine nucleoside analogue characterized by the substitution of the 2'-hydroxyl group with fluorine and the 4-keto group with sulfur. These modifications confer unique chemical and biological properties, making it a compound of interest in antiviral and anticancer research. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed plausible synthesis protocol, and the proposed mechanism of action of **2'-Deoxy-2'-fluoro-4-thiouridine**.

# **Core Physical and Chemical Properties**

While specific experimental data for **2'-Deoxy-2'-fluoro-4-thiouridine** is limited in publicly available literature, the following table summarizes its known identifiers and estimated properties based on closely related analogues.



Property	Value	Source/Basis
IUPAC Name	1-((2R,4S,5R)-4-fluoro-5- (hydroxymethyl)-4-thioxolan-2- yl)-5-methylpyrimidine- 2,4(1H,3H)-dione	N/A
CAS Number	10212-16-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> FN <sub>2</sub> O <sub>4</sub> S	[1]
Molecular Weight	262.26 g/mol	Calculated
Melting Point	Not available	N/A
Solubility	Expected to be soluble in DMSO and DMF; slightly soluble in ethanol and water.	Based on 4-thiouridine and 2'-deoxyuridine[2][3]
UV-Vis λmax	~336 nm in water	Estimated from 5-fluoro-4-thio- 2'-deoxyuridine[4]
рКа	Not available	N/A
Specific Rotation	Not available	N/A

# **Chemical Characteristics and Spectroscopic Analysis**

The chemical identity of **2'-Deoxy-2'-fluoro-4-thiouridine** is established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

 ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sugar and base protons. The imino proton (N-H) of the thiouracil ring is anticipated to appear at a significantly downfield chemical shift (around 13 ppm), a characteristic feature of 4thionucleosides.[4]



- ¹³C NMR: The carbon spectrum will be distinguished by the C4 carbon signal of the thiocarbonyl group, which is expected to be shifted significantly downfield (around 190 ppm) compared to its uridine counterpart.[4]
- 19F NMR: A distinct signal corresponding to the 2'-fluoro substituent will be present.

UV-Visible Spectroscopy: The replacement of the oxygen atom at the 4-position with sulfur results in a significant bathochromic shift (red shift) in the UV absorption maximum. While 2'-deoxyuridine absorbs at approximately 262 nm, 4-thiouridine derivatives typically exhibit a strong absorption band around 330-345 nm.[4] This property is useful for quantification and for studying its interaction with biomolecules.

# **Experimental Protocols**

The following section outlines a plausible, multi-step synthesis protocol for **2'-Deoxy-2'-fluoro-4-thiouridine**, compiled from established methodologies for the synthesis of related nucleoside analogues.[2][5][6]

# Synthesis of a Protected 2'-Deoxy-2'-fluororibose Intermediate

The synthesis typically begins with a suitably protected ribose derivative. A common starting material is 1,3,5-tri-O-benzoyl- $\alpha$ -D-ribofuranose.

- Step 1: Fluorination of the Sugar Moiety
  - o Dissolve the protected ribose in an anhydrous aprotic solvent (e.g., dichloromethane).
  - Cool the solution to -15 °C.
  - Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the solution.
  - Allow the reaction to warm to room temperature and stir for several hours.
  - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.



- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting 2-deoxy-2-fluoro-arabinofuranose derivative by silica gel chromatography.

# **Glycosylation with Uracil**

- · Step 2: Formation of the Nucleoside
  - The protected 2'-deoxy-2'-fluororibose is converted to a glycosyl donor, typically a bromide or chloride.
  - In a separate flask, silylate uracil with a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) in an anhydrous solvent like acetonitrile.
  - Add the glycosyl donor to the silylated uracil solution in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
  - Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
  - Work up the reaction mixture and purify the protected 2'-deoxy-2'-fluorouridine by column chromatography.

## **Thiation of the Uracil Ring**

- Step 3: Conversion to 4-Thiouridine Derivative
  - Dissolve the protected 2'-deoxy-2'-fluorouridine in an anhydrous solvent such as pyridine or dioxane.
  - Add a thionating agent, most commonly Lawesson's reagent, to the solution.
  - Heat the reaction mixture at reflux for several hours.
  - Monitor the reaction progress by TLC.



- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting protected 2'-deoxy-2'-fluoro-4-thiouridine by silica gel chromatography.

## **Deprotection**

- Step 4: Removal of Protecting Groups
  - Dissolve the protected 2'-deoxy-2'-fluoro-4-thiouridine in methanolic ammonia.
  - Stir the solution at room temperature for several hours to overnight.
  - Remove the solvent under reduced pressure.
  - Purify the final product, 2'-Deoxy-2'-fluoro-4-thiouridine, by recrystallization or column chromatography.



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Caption: General synthesis workflow for **2'-Deoxy-2'-fluoro-4-thiouridine**.

# **Mechanism of Action and Biological Activity**

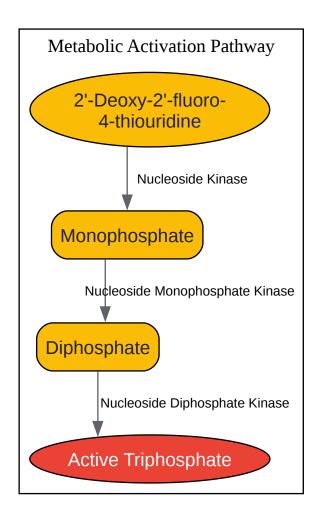
The biological activity of many nucleoside analogues, including **2'-Deoxy-2'-fluoro-4-thiouridine**, is dependent on their intracellular conversion to the corresponding triphosphate form. This metabolic activation is a critical step for their therapeutic effect.

# **Proposed Metabolic Activation Pathway**



Pyrimidine nucleoside analogues are typically metabolized through anabolic pathways utilized by their endogenous counterparts.[6][7] The proposed activation of **2'-Deoxy-2'-fluoro-4-thiouridine** involves a three-step phosphorylation cascade catalyzed by cellular kinases.

- Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative by a nucleoside kinase.
- Diphosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate by a nucleoside monophosphate kinase.
- Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active 5'-triphosphate metabolite.



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Caption: Proposed metabolic activation of **2'-Deoxy-2'-fluoro-4-thiouridine**.



## **Inhibition of Viral Polymerase**

The resulting **2'-deoxy-2'-fluoro-4-thiouridine** triphosphate acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[8] By mimicking the natural nucleoside triphosphate, it binds to the active site of the viral polymerase. The presence of the 2'-fluoro group can affect the sugar pucker and the overall conformation of the growing nucleic acid chain, potentially leading to chain termination and the inhibition of viral replication.

## Conclusion

**2'-Deoxy-2'-fluoro-4-thiouridine** is a promising nucleoside analogue with potential applications in antiviral and anticancer therapies. Its unique structural modifications lead to distinct spectroscopic properties and a proposed mechanism of action involving metabolic activation and inhibition of viral polymerases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and therapeutic potential.

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